molecular formula C13H19NO4 B3496129 isobutyl (3,4-dimethoxyphenyl)carbamate

isobutyl (3,4-dimethoxyphenyl)carbamate

Cat. No.: B3496129
M. Wt: 253.29 g/mol
InChI Key: KWLQDFOODNFMEV-UHFFFAOYSA-N
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Description

Isobutyl (3,4-dimethoxyphenyl)carbamate is a chemical compound . It is a carbamate derivative, which is a class of organic compounds that are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .


Synthesis Analysis

Carbamates can be synthesized by amination (carboxylation) or rearrangement . A three-component coupling of amines, carbon dioxide, and halides enables an efficient synthesis of carbamates . The method offers mild reaction conditions and short reaction times and avoids N-alkylation of the amine and overalkylation of the carbamate .


Molecular Structure Analysis

The molecular formula of this compound is C13H19NO4 . The molecular weight is 253.29426 g/mol . The structure of a molecule includes the arrangement of atoms and the chemical bonds that hold the atoms together .


Chemical Reactions Analysis

Carbamates are widely utilized as a peptide bond surrogate in medicinal chemistry . This is mainly due to their chemical stability and capability to permeate cell membranes . Another unique feature of carbamates is their ability to modulate inter- and intramolecular interactions with the target enzymes or receptors .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound include its molecular formula, molecular weight, and structure . More detailed information about its melting point, boiling point, density, and other properties can be found on chemical databases .

Mechanism of Action

Carbamates are toxic to insects and mammals by virtue of their ability to inactivate the enzyme acetylcholinesterase . This review addresses the mechanism of inhibition of acetylcholinesterase by organophosphorus and carbamate esters, focusing on structural requirements necessary for anticholinesterase activity .

Safety and Hazards

The safety data sheet for similar compounds provides information about the hazards associated with the compound, including its toxicity and precautions for handling and storage . It’s important to note that this information may not be directly applicable to isobutyl (3,4-dimethoxyphenyl)carbamate, but it gives a general idea of the safety measures that should be taken when handling similar compounds.

Future Directions

Carbamates have been manipulated for use in the design of prodrugs as a means of achieving first-pass and systemic hydrolytic stability . Also, there is a growing interest in the development of new synthetic methods for the preparation of carbamate derivatives . These developments could open up new possibilities for the use of isobutyl (3,4-dimethoxyphenyl)carbamate in various applications.

Properties

IUPAC Name

2-methylpropyl N-(3,4-dimethoxyphenyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-9(2)8-18-13(15)14-10-5-6-11(16-3)12(7-10)17-4/h5-7,9H,8H2,1-4H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWLQDFOODNFMEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC(=O)NC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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